(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine
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Overview
Description
(2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine is an organic compound that belongs to the class of amines. It features a chiral center at the second carbon, making it an enantiomerically pure compound. The presence of a nitro group and a methyl group on the aromatic ring contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine typically involves the following steps:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like lithium aluminum hydride.
Chiral Resolution: The resulting amine can be resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and reduction processes, followed by chiral resolution using efficient and cost-effective techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or sulfonated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors or enzymes.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(2-Methyl-3-nitrophenyl)propan-1-amine would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved would be determined by the nature of these interactions and the downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(2-Methylphenyl)propan-1-amine: Lacks the nitro group, resulting in different chemical and biological properties.
(2S)-2-(3-Nitrophenyl)propan-1-amine: The position of the nitro group is different, affecting its reactivity and interactions.
(2S)-2-(2-Methyl-4-nitrophenyl)propan-1-amine: The nitro group is in a different position, leading to variations in chemical behavior.
Properties
IUPAC Name |
(2S)-2-(2-methyl-3-nitrophenyl)propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7(6-11)9-4-3-5-10(8(9)2)12(13)14/h3-5,7H,6,11H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUYMGFSFPRTIV-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])[C@H](C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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